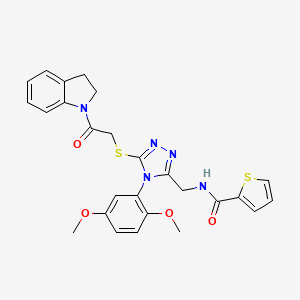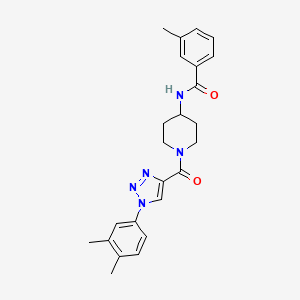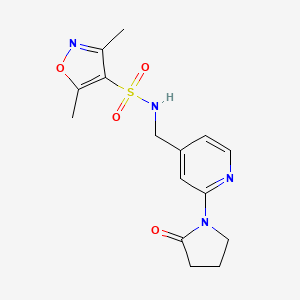
trans-4-(Aminomethyl)oxolan-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(Aminomethyl)oxolan-3-ol hydrochloride, also known as Tris-HCl, is a widely used biological buffer in various biochemical and molecular biology experiments. It is a zwitterionic compound with a pKa value of 8.1, which makes it an effective buffer in the physiological pH range of 7.0-9.0. Tris-HCl is synthesized using a straightforward and cost-effective method, and it has numerous advantages over other biological buffers.
科学的研究の応用
Phytoremediation Enhancements
One notable application involves phytoremediation, where the compound's physicochemical properties, such as hydrophobicity and bioavailability, are leveraged to enhance the uptake and degradation of pollutants by plants. This process involves the sorption, uptake, and metabolic transformation of toxic substances, leading to their detoxification or sequestration within plant tissues. The study by Dietz and Schnoor (2001) illustrates the potential of modifying plants to improve their capacity for phytoremediation, specifically in detoxifying and transforming xenobiotic chemicals through metabolic processes, including oxidation and conjugation (Dietz & Schnoor, 2001).
Biofuel Production Optimization
In the context of renewable energy, the compound has been studied for its role in optimizing biofuel production through the transesterification process. Research by Leung and Guo (2006) on the transesterification of edible Canola oil and used frying oil highlights the importance of selecting appropriate catalysts and optimizing process variables to enhance biodiesel yield and quality. This research underscores the potential of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride in improving the efficiency and sustainability of biodiesel production processes (Leung & Guo, 2006).
Structural Dynamics in Membrane Proteins
The compound has also been implicated in the study of membrane protein dynamics, particularly in understanding the structural behavior of phospholamban within lipid bilayers. The work by Karim et al. (2004) demonstrates the use of spin-labeling techniques to gain insights into the conformational dynamics of phospholamban, a regulatory protein in cardiac muscle. This research provides a foundation for the development of therapeutic strategies targeting membrane proteins involved in various diseases (Karim et al., 2004).
Anticancer Compound Synthesis
Moreover, the synthesis and evaluation of analogs of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride for anticancer activities have been explored. The study by Boyd et al. (1980) on the preparation and molecular structure determination of cyclophosphamide analogs sheds light on the structural requirements for therapeutic efficacy against cancer, emphasizing the potential of designing novel anticancer compounds based on this chemical structure (Boyd et al., 1980).
Salt Tolerance in Agriculture
Research has also investigated the role of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride derivatives in enhancing plant salt tolerance. The study on transgenic canola by Sun et al. (2015) demonstrates the potential of genetic modifications to improve crop resilience to salinity stress, contributing to sustainable agricultural practices (Sun et al., 2015).
特性
IUPAC Name |
(3R,4S)-4-(aminomethyl)oxolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIRTMUGIHHZTM-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Aminomethyl)oxolan-3-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)
![2-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2656194.png)
![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)



![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)
![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)

![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)

![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)